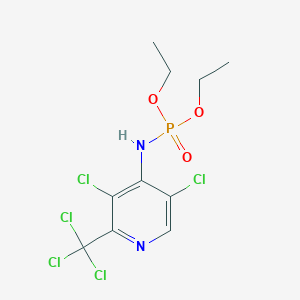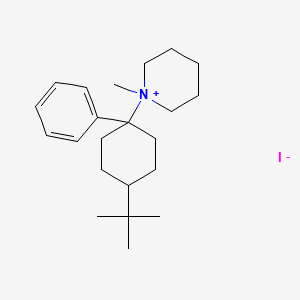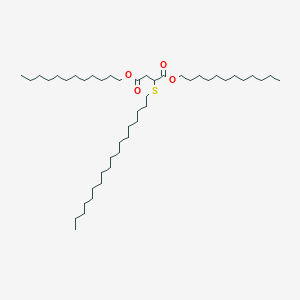
Didodecyl 2-(octadecylsulfanyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl 2-(octadecylsulfanyl)butanedioate is a complex organic compound with a unique structure that includes long alkyl chains and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl 2-(octadecylsulfanyl)butanedioate typically involves the esterification of butanedioic acid with dodecyl alcohol and octadecylthiol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or a heterogeneous catalyst like Dowex resin . The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Didodecyl 2-(octadecylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The alkyl chains can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Didodecyl 2-(octadecylsulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its role in developing new pharmaceutical formulations.
Industry: Utilized in the production of lubricants and anti-wear additives.
Mechanism of Action
The mechanism of action of Didodecyl 2-(octadecylsulfanyl)butanedioate involves its interaction with molecular targets through its sulfanyl and ester groups. The compound can form hydrogen bonds and hydrophobic interactions with various biomolecules, influencing their function and activity . The long alkyl chains provide hydrophobic properties, making it effective in reducing friction and wear in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Didodecyl disulfide: Similar in structure but contains a disulfide bond instead of a sulfanyl group.
Dodecanethiol: Contains a thiol group but lacks the ester functionality.
Octadecylthiol: Similar alkyl chain length but lacks the ester groups.
Uniqueness
Didodecyl 2-(octadecylsulfanyl)butanedioate is unique due to its combination of long alkyl chains, ester groups, and a sulfanyl group. This unique structure imparts both hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
CAS No. |
15395-34-3 |
|---|---|
Molecular Formula |
C46H90O4S |
Molecular Weight |
739.3 g/mol |
IUPAC Name |
didodecyl 2-octadecylsulfanylbutanedioate |
InChI |
InChI=1S/C46H90O4S/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-33-36-39-42-51-44(46(48)50-41-38-35-32-29-21-18-15-12-9-6-3)43-45(47)49-40-37-34-31-28-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 |
InChI Key |
KCRCSPFNHGWFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC(CC(=O)OCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


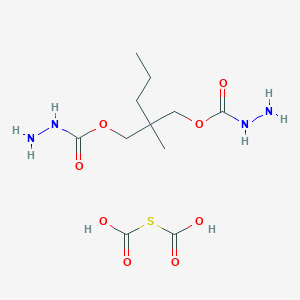
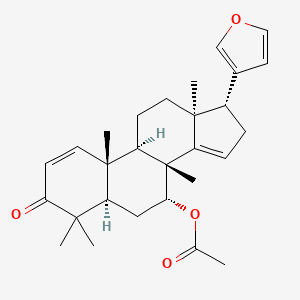
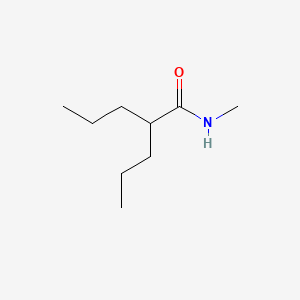
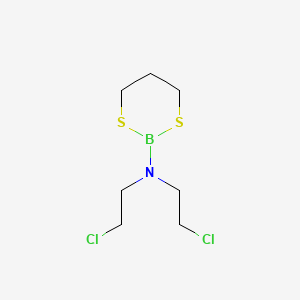
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)

![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
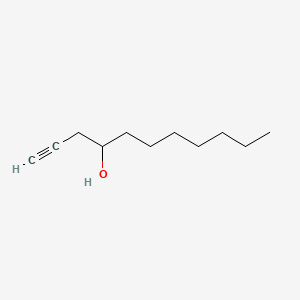
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
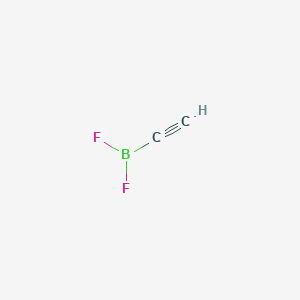
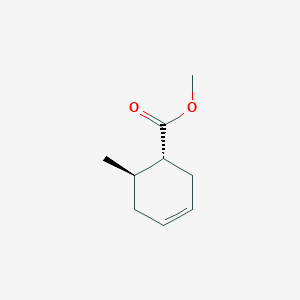
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
